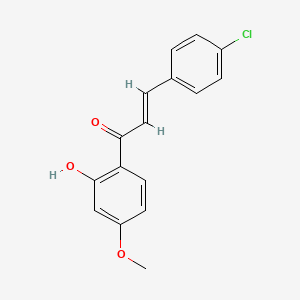

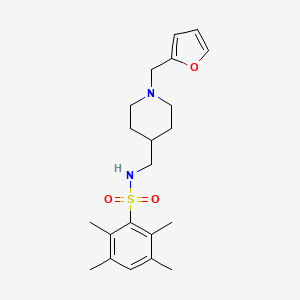

![molecular formula C18H21N3O4S2 B2538875 2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 300573-70-0](/img/structure/B2538875.png)

2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which is a key intermediate in the synthesis of various biologically active compounds. The presence of the dimethylsulfamoyl group suggests potential for increased solubility and possibly enhanced biological activity due to increased interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors such as cyclohexanone, alkyl cyanoacetate, and sulfur, leading to the formation of the tetrahydrobenzo[b]thiophene core structure . Further functionalization of this core structure can be achieved through various reactions, including oxidation and condensation with aromatic aldehydes, to introduce additional functional groups that are relevant to the target compound .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the tetrahydrobenzo[b]thiophene core, which is a saturated version of the benzothiophene system. This core is functionalized with an amino group and a carboxamide group, which are common functionalities in drug molecules due to their hydrogen bonding capabilities. The dimethylsulfamoyl group attached to the benzoyl moiety is likely to influence the electronic properties of the molecule and could play a role in its binding to biological targets .

Chemical Reactions Analysis

The chemical reactivity of the compound is influenced by the presence of the amino and carboxamide groups. These functionalities can participate in various chemical reactions, such as the formation of azomethine derivatives through condensation with aldehydes . The tetrahydrobenzo[b]thiophene core can undergo aromatization under certain conditions, which can lead to the formation of more planar and potentially more biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are determined by its functional groups and molecular structure. The presence of the carboxamide group suggests moderate polarity, which can influence solubility and permeability. The dimethylsulfamoyl group could enhance solubility in polar solvents. The tetrahydrobenzo[b]thiophene core contributes to the compound's overall lipophilicity, which is important for its pharmacokinetic properties. The synthesis and analysis of related compounds have been optimized to achieve high purity, as confirmed by HPLC analysis, which is crucial for the evaluation of pharmacological properties .

科学的研究の応用

Antibacterial and Antifungal Activities

Two biologically active thiophene-3-carboxamide derivatives, including compounds closely related to the specified chemical, have demonstrated antibacterial and antifungal properties. These activities are attributed to their structural features, such as the presence of dimethylamino and methoxy phenyl groups. Intramolecular hydrogen bonding within these molecules contributes to their biological activities by locking the molecular conformation, thus enhancing their interaction with bacterial and fungal targets (Vasu et al., 2003); (Vasu et al., 2005).

Synthesis and Analysis of Azomethine Derivatives

Research on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has revealed their potential for exhibiting cytostatic, antitubercular, and anti-inflammatory activities. This study emphasizes the importance of synthesis optimization and analytical methods development for identifying promising compounds with specified pharmacological properties (Chiriapkin et al., 2021).

Applications in Material Science

Carboxylate-containing polyamides, synthesized from derivatives of the mentioned compound, show potential applications in material science, particularly in biomineralization studies. These polymers form complexes with calcium, which could be relevant for understanding and mimicking natural biomineralization processes, such as those occurring in bone and shell formation (Ueyama et al., 1998).

Heterocyclic Synthesis

The synthesis of new heterocyclic compounds based on 4,5,6,7-tetrahydrobenzothiophene moiety, including the specific chemical compound of interest, has been explored for their antimicrobial activities. These compounds demonstrate promising results against a range of Gram-positive and Gram-negative bacteria, showcasing their potential in developing new antibacterial agents (Gouda et al., 2010).

特性

IUPAC Name |

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S2/c1-21(2)27(24,25)12-9-7-11(8-10-12)17(23)20-18-15(16(19)22)13-5-3-4-6-14(13)26-18/h7-10H,3-6H2,1-2H3,(H2,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCOPDNCUHELGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

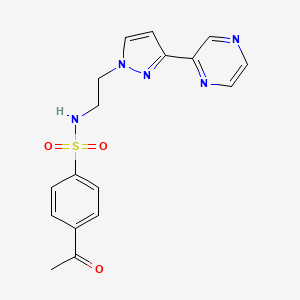

![2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2538792.png)

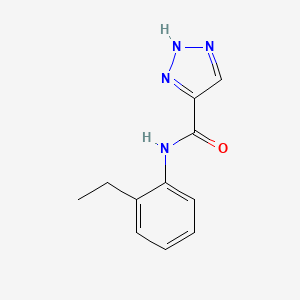

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B2538793.png)

![10-Chlorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B2538798.png)

![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538804.png)

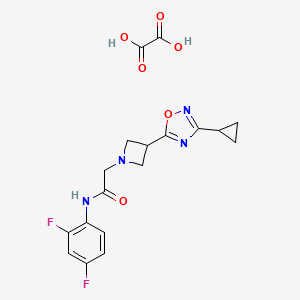

![3-[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2538808.png)

![1-Morpholin-4-yl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2538811.png)